

# In-Depth Technical Guide to TCL053 (CAS Number: 2361162-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCL053    |           |
| Cat. No.:            | B11929823 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

TCL053 is a novel ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. With a CAS number of 2361162-70-9, TCL053 is characterized by its unique structure, comprising three 14-carbon fatty acid tails, each with a single alkene group, which contributes to its efficacy in encapsulating and delivering payloads such as messenger RNA (mRNA) and single-guide RNA (sgRNA). Its ionizable nature, with a pKa of 6.8, is central to its mechanism of action, facilitating both high encapsulation efficiency at a low pH and effective endosomal escape for cytosolic delivery of its cargo. This technical guide provides a comprehensive overview of the known properties of TCL053, its application in LNP formulations, and its role in advancing gene editing technologies like CRISPR-Cas9.

## **Core Properties of TCL053**

**TCL053** is a synthetic ionizable cationic lipid designed for transient and effective delivery of genetic material into cells. Its physicochemical properties are pivotal to its function in LNP-mediated delivery systems.

# **Chemical and Physical Data**



The fundamental properties of **TCL053** are summarized in the table below, providing a snapshot of its key characteristics.

| Property           | Value                                                                                                                                                 | Reference(s) |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number         | 2361162-70-9                                                                                                                                          | [1][2][3]    |
| Formal Name        | 2-(((4-<br>(dimethylamino)butanoyl)oxy)<br>methyl)-2-((((Z)-tetradec-9-<br>enoyl)oxy)methyl)propane-1,3-<br>diyl (9Z,9'Z)-bis(tetradec-9-<br>enoate)  | [1]          |
| Molecular Formula  | C53H95NO8                                                                                                                                             | [1][2]       |
| Molecular Weight   | 874.3 - 874.4 g/mol                                                                                                                                   | [1]          |
| рКа                | 6.8                                                                                                                                                   | [1][4][5]    |
| Purity             | ≥95% - >99.0%                                                                                                                                         | [1]          |
| Formulation        | Typically supplied as a 50 mg/ml solution in methyl acetate or in a solvent-free form.                                                                | [1]          |
| Solubility         | Soluble in Water, DMSO,<br>DCM, DMF, THF, toluene,<br>hexane, methanol, acetonitrile,<br>and Ethanol (up to 25 mg/ml).                                | [1][4]       |
| Storage Conditions | -20°C for long-term storage;<br>-80°C for stock solutions<br>(stable for 6 months), -20°C<br>(stable for 1 month). Shipped<br>at ambient temperature. | [4][5]       |

## **LNP Formulation Characteristics**



**TCL053** is a key ingredient in multi-component LNP formulations designed for nucleic acid delivery. A frequently cited formulation demonstrates high encapsulation efficiency and optimal particle size for in vivo applications.

| LNP Parameter                   | Value                                                    | Reference(s) |
|---------------------------------|----------------------------------------------------------|--------------|
| Lipid Composition (Molar Ratio) | TCL053 : DPPC : Cholesterol : DMG-PEG (60:10.6:27.3:2.1) | [5][6]       |
| Lipid to RNA Weight Ratio       | 23:1                                                     | [6]          |
| Encapsulation Rate              | 96%                                                      | [5]          |
| Particle Size (Diameter)        | 79.1 nm                                                  | [5][6]       |

# **Mechanism of Action and Signaling Pathway**

The primary role of **TCL053** is to facilitate the encapsulation of nucleic acids and their subsequent delivery into the cytoplasm of target cells. This process relies on the pH-sensitive nature of its tertiary amine head group.

At a low pH (e.g., during formulation in an acidic buffer), the amine group of **TCL053** becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids like mRNA and sgRNA, driving the encapsulation of the genetic payload within the LNP core.

Once administered in vivo, the LNP circulates at a physiological pH of ~7.4. At this neutral pH, **TCL053** is largely deprotonated and neutral, which helps to reduce interactions with serum proteins and non-target cells, contributing to the stability and low immunogenicity of the nanoparticles.[7][8]

The LNP is taken up by target cells through endocytosis. Inside the endosome, the pH gradually decreases. As the endosome matures and acidifies, the **TCL053** molecules within the LNP become protonated again. This gain of positive charge is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm, where it can be translated (in the case of mRNA) or form active complexes (like the Cas9-sgRNA ribonucleoprotein).[7][8]





Click to download full resolution via product page

Caption: LNP-mediated intracellular delivery pathway of nucleic acids.



# **Applications in Gene Editing and Therapy**

**TCL053**-based LNPs have been instrumental in preclinical studies for gene therapy, particularly in the context of CRISPR-Cas9 technology.

- Duchenne Muscular Dystrophy (DMD): LNPs containing TCL053 have been used to deliver sgRNA targeting the dystrophin gene. In myoblasts derived from induced-pluripotent stem cells of DMD patients, these LNPs successfully restored dystrophin expression.[1] In a humanized mouse model of DMD, intramuscular injection of TCL053-LNPs encapsulating Cas9 mRNA and sgRNA resulted in a significant ~10% exon-skipping efficiency, which was approximately five times higher than that achieved with LNPs formulated with the well-known lipid, MC3.[7]
- CRISPR-Mediated Gene Editing in Muscle: TCL053-containing LNPs have been successfully used to deliver Cas9 nuclease mRNA and sgRNA to induce gene editing in the mouse gastrocnemius muscle.[1] A key advantage highlighted in these studies is the low immunogenicity of the TCL053 LNP formulation, which allows for repeated administrations without a significant loss of efficacy, a critical factor for many therapeutic strategies.[5]

# **Experimental Protocols**

While specific, detailed protocols are often proprietary or method-specific, the general workflow for using **TCL053** involves LNP formulation, characterization, and application for in vitro or in vivo delivery.

## **General LNP Formulation Protocol (Microfluidic Mixing)**

This protocol outlines the general steps for creating **TCL053**-based LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.





#### Click to download full resolution via product page

Caption: General workflow for TCL053-LNP formulation.

#### Methodology:

- Lipid Phase Preparation: The ionizable lipid (**TCL053**), helper lipid (e.g., DPPC), cholesterol, and PEG-lipid (e.g., DMG-PEG) are dissolved in a water-miscible organic solvent, typically ethanol, at the desired molar ratios.
- Aqueous Phase Preparation: The nucleic acid cargo (mRNA, sgRNA) is dissolved in a low pH aqueous buffer, such as a citrate buffer at pH 4.0.
- Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are
  driven through separate channels of a microfluidic mixing device (e.g., a NanoAssemblr).
   The rapid mixing of the two streams causes a change in solvent polarity, leading to the selfassembly of the lipids around the nucleic acid cargo, forming the LNPs.
- Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the pH. This step is crucial for preparing the LNPs for biological applications.
- Concentration: If necessary, the purified LNP solution is concentrated using techniques like centrifugal ultrafiltration.



Characterization: The final LNP product is characterized to determine particle size and
polydispersity index (PDI) using Dynamic Light Scattering (DLS), and to quantify the
encapsulation efficiency of the nucleic acid payload, often using a fluorescent dye-based
assay like the RiboGreen assay.

## In Vivo Administration Protocol (Intramuscular Injection)

The following is a generalized protocol based on the application of **TCL053**-LNPs in mouse models.

- Animal Model: A relevant mouse model is used, such as a humanized DMD mouse model.
- LNP Preparation: TCL053-LNPs encapsulating the desired mRNA/sgRNA are prepared and diluted in sterile PBS to the final desired concentration.
- Anesthesia: The mouse is anesthetized using a standard laboratory procedure (e.g., isoflurane inhalation).
- Injection: A specific volume of the LNP solution (e.g., containing 20 μg of total RNA) is injected directly into the target muscle, such as the tibialis anterior or gastrocnemius muscle, using an appropriate gauge needle.
- Monitoring and Analysis: The animals are monitored post-injection. At a predetermined time point (e.g., 2-4 weeks), tissues are harvested from the injected muscle.
- Efficacy Assessment: The harvested tissue is analyzed to assess the outcome of the gene delivery. This may involve RT-PCR to measure exon skipping, Western blotting or immunohistochemistry to detect protein expression (e.g., dystrophin), and analysis of serum for cytokine levels to assess immunogenicity.[7]

## Conclusion

**TCL053** has established itself as a potent ionizable lipid for the in vivo delivery of nucleic acids. Its well-defined pKa, favorable formulation characteristics, and demonstrated efficacy in preclinical models of genetic disorders make it a compound of significant interest for the development of next-generation genetic medicines. The ability to achieve high encapsulation rates and formulate LNPs with low immunogenicity that can be administered repeatedly



underscores its potential for clinical translation. Further research into the precise mechanisms of its interaction with endosomal membranes and its long-term safety profile will continue to refine its application in the field of drug delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. TCL053 Datasheet DC Chemicals [dcchemicals.com]
- 4. TCL053, 2361162-70-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to TCL053 (CAS Number: 2361162-70-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929823#tcl053-cas-number-2361162-70-9-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com